molecular formula C6H9N3 B3144242 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine CAS No. 54760-47-3

5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine

Cat. No.: B3144242
CAS No.: 54760-47-3
M. Wt: 123.16 g/mol
InChI Key: XNOZFYMYPHZPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Biology

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern chemical biology and medicinal chemistry. ijnrd.orgijsrtjournal.com Their prevalence in a vast number of biomolecules, including vitamins, hormones, and nucleic acids like DNA and RNA, underscores their critical role in life processes. ijsrtjournal.com The unique structural and electronic properties conferred by heteroatoms such as nitrogen, oxygen, and sulfur allow these scaffolds to engage in a wide range of interactions with biological targets. rroij.com

In the realm of drug discovery, heterocyclic rings are considered crucial structural components, with over 90% of new drugs containing such systems. researchgate.net Their versatility enables medicinal chemists to fine-tune critical physicochemical properties of drug candidates, including solubility, lipophilicity, and polarity, thereby optimizing their pharmacokinetic profiles. rroij.comresearchgate.net Heterocyclic scaffolds provide a robust foundation for developing novel therapeutic agents to combat a wide array of diseases, addressing challenges like drug resistance by offering diverse molecular frameworks for new mechanisms of action. rroij.com The ability of these compounds to interact with enzymes and receptors makes them a cornerstone in the design of new pharmaceuticals. ijnrd.org

The Imidazo[1,2-b]pyridazine (B131497) System as a Privileged Scaffold in Medicinal Chemistry

Within the vast family of heterocyclic compounds, the imidazo[1,2-b]pyridazine system has emerged as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug development. The fusion of an imidazole (B134444) ring with a pyridazine (B1198779) ring creates a unique bicyclic heteroaromatic system that has demonstrated a remarkable breadth of biological activities. nih.gov

The therapeutic potential of this scaffold gained significant attention following the success of the kinase inhibitor Ponatinib, which features the imidazo[1,2-b]pyridazine core. researchgate.net This has spurred extensive research into new derivatives for various therapeutic applications. nih.gov Studies have revealed that compounds based on this scaffold possess a wide spectrum of pharmacological properties. researchgate.net

Reported Biological Activities of the Imidazo[1,2-b]pyridazine Scaffold

Biological Activity Therapeutic Area Reference
Anticancer Oncology researchgate.net
Antiparasitic Infectious Disease researchgate.net
Antimicrobial Infectious Disease researchgate.net
Antiviral Infectious Disease researchgate.net
Anti-inflammatory Inflammation nih.gov
Antidiabetic Metabolic Disorders researchgate.net
Antineuropathic Neurology researchgate.net
Antimycobacterial Infectious Disease researchgate.net
Treatment for Eumycetoma Neglected Tropical Disease nih.gov

This wide range of activities highlights the versatility of the imidazo[1,2-b]pyridazine core and solidifies its status as a privileged structure in the ongoing quest for novel therapeutic agents. nih.govresearchgate.net

Focus on 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine: A Distinct Research Area within the Imidazo[1,2-b]pyridazine Landscape

While the fully aromatic imidazo[1,2-b]pyridazine system has been extensively studied, its saturated analogue, this compound, has carved out its own distinct and significant area of research. The reduction of the pyridazine ring introduces a three-dimensional character to the otherwise planar scaffold, which can lead to different binding modes and pharmacological profiles.

A key area of investigation for this specific scaffold is in oncology. For instance, a series of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamide groups have been synthesized and evaluated for their anticancer properties. nih.govresearchgate.net The synthesis of the core structure, 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, is typically achieved in two steps. The process begins with a condensation reaction between 3-amino-6-chloropyridazine (B20888) and 2-bromoacetophenone (B140003) to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509). nih.gov This intermediate then undergoes a reduction reaction, for example using sodium borohydride (B1222165) in ethanol (B145695), to produce the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine product in high yield. researchgate.netnih.gov

The subsequent derivatization of this core has led to compounds with significant cytotoxic activity against various human cancer cell lines. nih.gov Research has demonstrated that certain derivatives exhibit potent activity, sometimes comparable to established anticancer drugs like 5-fluorouracil (B62378) and etoposide. nih.govresearchgate.net

Anticancer Activity of Selected 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

Compound Cancer Cell Line Activity (IC₅₀ in µM) Reference
Derivative 4e MCF-7 (Breast Cancer) 1 to 10 nih.govresearchgate.net
Derivative 4e SK-MEL-28 (Melanoma) 1 to 10 nih.govresearchgate.net
Derivative 4f MCF-7 (Breast Cancer) 1 to 10 nih.govresearchgate.net
Derivative 4f SK-MEL-28 (Melanoma) 1 to 10 nih.govresearchgate.net

These findings underscore the importance of this compound as a valuable scaffold, demonstrating that modification of the parent imidazo[1,2-b]pyridazine system can unlock new avenues for developing targeted therapies. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-6-7-4-5-9(6)8-3-1/h4-5,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOZFYMYPHZPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618796
Record name 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54760-47-3
Record name 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 5,6,7,8 Tetrahydroimidazo 1,2 B Pyridazine

Direct Synthetic Routes to the 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Scaffold

The construction of the this compound core is typically achieved through a two-step process that involves the initial formation of the aromatic imidazo[1,2-b]pyridazine (B131497) ring system, followed by the reduction of the pyridazine (B1198779) ring.

The formation of the fused imidazo[1,2-b]pyridazine backbone is commonly accomplished via a condensation reaction. nih.gov A widely used method involves the reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.govnih.gov For instance, the synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509) (2) is achieved by the condensation of 3-amino-6-chloropyridazine (B20888) (1) with 2-bromoacetophenone (B140003). nih.gov This reaction proceeds in good yield (89%). nih.gov The presence of a halogen on the pyridazine ring is reported to facilitate the successful formation of the bicyclic system. nih.gov In the case of 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic, which can lead to preferential alkylation at that site, hindering the desired cyclization. nih.gov

Once the aromatic imidazo[1,2-b]pyridazine core is formed, the next step is the reduction of the pyridazine ring to yield the tetrahydro derivative. Sodium borohydride (B1222165) (NaBH₄) is an effective reducing agent for this transformation. nih.govumass.edu For example, 6-chloro-2-phenylimidazo[1,2-b]pyridazine (2) can be reduced using eight equivalents of sodium borohydride in ethanol (B145695) at 50 °C. nih.govresearchgate.net This reaction selectively reduces the pyridazine ring, affording the desired 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (3) in excellent yield (93%). nih.govresearchgate.net

Table 1: Synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Data derived from a 2022 study on the synthesis of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives. nih.gov

StepStarting Material(s)Reagent(s) and ConditionsProductYield
1. Cyclization3-amino-6-chloropyridazine, 2-bromoacetophenoneN/A (reported method)6-chloro-2-phenylimidazo[1,2-b]pyridazine89%
2. Reduction6-chloro-2-phenylimidazo[1,2-b]pyridazineSodium borohydride (8 equiv.), Ethanol, 50 °C2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine93%

Advanced Functionalization Techniques for this compound Derivatives

Further derivatization of the this compound scaffold is crucial for modulating its physicochemical and pharmacological properties. Metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents.

Recent years have seen significant developments in the use of organometallic chemistry for the functionalization of imidazo[1,2-b]pyridazines. researchgate.netresearchgate.net These methods, including well-known cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, provide versatile pathways to new analogues. researchgate.netresearchgate.net

Direct C-H activation has emerged as a highly efficient strategy for the functionalization of the imidazo[1,2-b]pyridazine core, avoiding the need for pre-functionalized starting materials. researchgate.net Research has demonstrated the feasibility of direct C-arylation, C-benzylation, and C-alkylation on this heterocyclic system. researchgate.net Specifically, the C-3 position of imidazo[1,2-b]pyridazines has been successfully functionalized through direct arylation methods. researchgate.net These techniques allow for the introduction of various aryl and alkyl groups, significantly expanding the chemical space around the core structure.

N-arylation of the imidazo[1,2-b]pyridazine system has also been a subject of investigation. researchgate.net For the this compound scaffold, the secondary amine within the saturated ring is a prime site for functionalization. A notable example is the sulfonylation of the -NH group of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (3). nih.gov The reaction conditions for this transformation have been optimized, using various sulfonyl chlorides in the presence of a base like pyridine. nih.gov This approach allows for the attachment of diverse aryl sulfonyl groups, yielding products with good efficiency. nih.gov

Table 2: Optimization of N-Sulfonylation of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Data from a study optimizing the reaction between 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine and tosyl chloride. nih.gov

EntryBase (Equivalents)SolventTime (h)Yield
1Et₃N (2)CH₂Cl₂2420%
2DMAP (2)CH₂Cl₂2445%
3Pyridine (2)CH₂Cl₂2478%
4Pyridine (2)CH₂Cl₂186%

Multi-component Reactions and Cascade Heteroannulations

The synthesis of the core imidazo[1,2-b]pyridazine skeleton can be efficiently achieved through multi-component reactions (MCRs). One notable approach is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.net This method involves the condensation of an aminopyridazine, an aldehyde, and an isocyanide to rapidly assemble the fused heterocyclic system. researchgate.net

Research has demonstrated the successful synthesis of various imidazo[1,2-b]pyridazines using this one-pot process under sustainable conditions, for example, using eucalyptol (B1671775) as a green solvent. researchgate.net The GBB reaction offers a powerful tool for quickly generating a library of substituted imidazo[1,2-b]pyridazines, which can serve as precursors to the saturated 5,6,7,8-tetrahydro analogues. researchgate.net The typical reaction involves a 3-aminopyridazine derivative as the key starting material, which undergoes condensation with the other components to form the bicyclic product. nih.gov The versatility of the GBB reaction allows for the introduction of diverse substituents by varying the aldehyde and isocyanide components. researchgate.net

Sulfonylation Reactions for Derivative Synthesis

A significant chemical transformation for creating derivatives of the this compound core is N-sulfonylation. mdpi.comnih.gov This reaction introduces a sulfonamide moiety, a well-known pharmacophore, onto the tetrahydro-scaffold.

The synthesis of the necessary precursor, 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, is achieved in a two-step sequence. The process begins with a condensation reaction between 3-amino-6-chloropyridazine and 2-bromoacetophenone, which yields 6-chloro-2-phenylimidazo[1,2-b]pyridazine. mdpi.com This aromatic intermediate is then subjected to a reduction reaction using sodium borohydride in ethanol to produce the saturated 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core in high yield. mdpi.comresearchgate.net

With the tetrahydro-scaffold in hand, the N-sulfonylation is performed. Optimization studies have shown that the reaction of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine with various sulfonyl chlorides proceeds efficiently. mdpi.comresearchgate.net The optimized conditions involve using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) at room temperature, which provides the desired sulfonamide derivatives in good yields. mdpi.comresearchgate.net This methodology is compatible with a range of aryl sulfonyl chlorides bearing both electron-donating and electron-withdrawing groups, such as chloro (Cl), methoxy (B1213986) (OMe), trifluoromethyl (CF₃), and nitro (NO₂). mdpi.com

Table 1. Synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Sulfonamide Derivatives. mdpi.com
CompoundSubstituent (R) on Sulfonyl ChlorideYield (%)
4a4-CH₃86
4b4-OCH₃75
4c4-Cl81
4d2-NO₂70
4e4-NO₂62
4f4-CF₃78

Stereoselective Synthesis of Chiral this compound Analogues

A review of the available scientific literature did not yield specific methodologies for the stereoselective or asymmetric synthesis of chiral this compound analogues. While synthetic methods for the achiral scaffold and its derivatives are established mdpi.comresearchgate.net, dedicated studies on controlling the stereochemistry to produce enantiomerically pure or enriched analogues of this specific heterocyclic system were not found in the searched results.

Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydroimidazo 1,2 B Pyridazine Derivatives

Positional Modifications and Substituent Effects on Biological Activity

The biological activity of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of various substituents attached to the heterocyclic core. Research has focused on modifying the scaffold, particularly through the introduction of different functional groups, to probe the structural requirements for activity.

A key synthetic precursor for these studies is 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, which is synthesized in a multi-step process. nih.govmdpi.com The synthesis begins with a condensation reaction between 3-amino-6-chloropyridazine (B20888) and 2-bromoacetophenone (B140003) to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509). nih.govmdpi.com This intermediate is then subjected to a reduction reaction to form the saturated this compound ring system. nih.govresearchgate.net This core structure can then be functionalized, for example, by N-sulfonylation at the 5-position, to generate a library of derivatives for biological evaluation. nih.govmdpi.com

The electronic properties of substituents on the this compound scaffold play a critical role in modulating biological activity. Studies involving the introduction of a sulfonamide moiety at the 5-position have allowed for the investigation of various aryl sulfonyl groups bearing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov

In a series of 2-phenyl-5-(arylsulfonyl)-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines, derivatives were synthesized with substituents such as methoxy (B1213986) (-OCH₃), an EDG, and chloro (-Cl), trifluoromethyl (-CF₃), and nitro (-NO₂), which are EWGs. nih.govmdpi.com The anticancer activities of these compounds were evaluated against several human cancer cell lines. researchgate.netnih.gov

The results indicated that the nature of the substituent on the phenylsulfonyl ring significantly impacts cytotoxic activity. For instance, against the MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, compounds bearing a trifluoromethyl group (4f) and a nitro group showed excellent activity, with IC₅₀ values in the low micromolar range (1 to 10 μM), comparable to the reference drugs 5-fluorouracil (B62378) and etoposide. mdpi.comnih.gov This suggests that strong electron-withdrawing groups on the aryl sulfonyl moiety can enhance the anticancer potential of this class of compounds. In contrast, other substitutions resulted in varied levels of activity. nih.gov The addition of an electron-withdrawing trifluoromethyl group has been noted in other heterocyclic systems to improve biological activity through enhanced hydrogen bond strength with target enzymes. scielo.br

Table 1: Anticancer Activity of 2-phenyl-5-(arylsulfonyl)-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

CompoundAr (Substituent)Cell Line: MCF-7 IC₅₀ (µM)Cell Line: SK-MEL-28 IC₅₀ (µM)
4a 4-methylphenyl> 50> 50
4b 4-methoxyphenyl> 50> 50
4c 4-chlorophenyl> 50> 50
4d 2-nitrophenyl11.239.87
4e 4-nitrophenyl8.917.62
4f 4-(trifluoromethyl)phenyl6.544.88
4g naphthalen-1-yl> 50> 50
Etoposide (Reference)7.909.12
5-Fluorouracil (Reference)9.8011.40

Data sourced from Molecules 2022, 27(16), 5238. nih.gov

The presence of aromatic and heteroaromatic rings is a key structural feature in many active this compound derivatives. The parent compound used in many SAR studies features a phenyl group at the 2-position of the imidazo[1,2-b]pyridazine (B131497) core. nih.gov This substitution appears to be a foundational element for the observed biological activities.

Further aromatic modifications have been explored, such as the introduction of a naphthalen-1-ylsulfonyl group at the 5-position. nih.gov However, in the evaluated anticancer assay, this bulky aromatic substituent (compound 4g) did not lead to potent activity, suggesting that specific spatial and electronic properties are required for interaction with the biological target. nih.gov

In related heterocyclic systems, the importance of aromaticity for biological activity has also been noted. For instance, in pyridazinone derivatives, aromatic analogues exhibited significantly better antimicrobial activity compared to their non-aromatic counterparts, highlighting the role of the aromatic ring in the compound's mechanism of action. nih.gov Similarly, for certain 1,2-dihydropyrido[3,4-b]pyrazine anticancer agents, the presence of a substituent containing an aryl group was found to be necessary for activity. nih.gov This collective evidence underscores the strategic importance of incorporating aromatic and heteroaromatic moieties in the design of new derivatives based on the tetrahydroimidazo[1,2-b]pyridazine scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the chemical structures of compounds and their biological activities. mdpi.com These models translate variations in physicochemical properties, such as steric, electronic, and hydrophobic features, into a mathematical equation that can predict the activity of new, untested molecules. mdpi.com Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com

A QSAR study on a series of related inhibitors can generate contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to either increase or decrease biological activity. mdpi.com For example, a model might indicate that bulky, hydrophobic groups are favored in one region, while electron-withdrawing groups are beneficial in another. mdpi.com This information provides valuable guidance for the rational design of more potent inhibitors. mdpi.com

To date, specific QSAR studies focused exclusively on the this compound scaffold have not been reported in the reviewed literature. However, the data generated from SAR studies, such as the anticancer activities of the sulfonamide derivatives (Table 1), provide an ideal dataset for future QSAR modeling. Such an analysis could elucidate the key structural requirements for anticancer potency and guide the synthesis of next-generation compounds with optimized activity.

Investigations into Biological Targets and Mechanisms of Action in Vitro

Enzyme Inhibition Studies

Derivatives of the imidazo[1,2-b]pyridazine (B131497) nucleus have demonstrated inhibitory activity against several key enzymes, particularly protein kinases, which are crucial in cellular signaling pathways.

The core structure has been effectively utilized to develop potent inhibitors for both tyrosine and serine/threonine kinases.

Research has highlighted the potential of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of several tyrosine kinases.

Bruton's Tyrosine Kinase (BTK): BTK is a critical enzyme in the B cell receptor signaling pathway and a significant target for therapies against B cell malignancies. nih.gov An imidazo[1,2-b]pyridazine derivative, identified as compound 22 (TM471-1), has been shown to be a highly potent and selective irreversible inhibitor of BTK. nih.gov This compound exhibited a half-maximal inhibitory concentration (IC50) of 1.3 nM against BTK and demonstrated excellent selectivity when tested against a panel of 310 other kinases. nih.gov The promising preclinical data for this compound have led to its advancement into Phase I clinical trials. nih.gov

Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases has become a promising target in cancer therapy. Novel imidazo[1,2-b]pyridazine derivatives have been developed as second-generation TRK inhibitors. One representative compound, 15m, displayed potent inhibition against wild-type TRK (TRKWT) with an IC50 value of 0.08 nM. It also effectively inhibited resistant mutants TRKG595R and TRKG667C with IC50 values of 2.14 nM and 0.68 nM, respectively. nih.gov

Anaplastic Lymphoma Kinase (ALK): In the pursuit of overcoming resistance to ALK tyrosine kinase inhibitors in non-small cell lung cancer, novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been synthesized. nih.gov These compounds were designed to combat mutations, including the G1202R mutation, that confer resistance to existing therapies. nih.gov

Target KinaseDerivativeInhibitory Concentration (IC50)
Bruton's Tyrosine Kinase (BTK)Compound 22 (TM471-1)1.3 nM
Tropomyosin Receptor Kinase (TRKWT)Compound 15m0.08 nM
Tropomyosin Receptor Kinase (TRKG595R)Compound 15m2.14 nM
Tropomyosin Receptor Kinase (TRKG667C)Compound 15m0.68 nM

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of serine/threonine kinases.

Mammalian Target of Rapamycin (mTOR): The mTOR kinase is a central regulator of cell growth and proliferation, making it a key target in oncology. nih.gov Through skeleton transformation of the imidazo[1,2-b]pyridazine structure, researchers designed and synthesized a series of derivatives. One compound from this series, R23, demonstrated significant mTOR inhibitory activity with an IC50 value of 67 nM. nih.gov

Transforming Growth Factor-β Activated Kinase (TAK1): TAK1, a serine/threonine kinase, is overexpressed in multiple myeloma and is considered a promising therapeutic target. nih.govnih.gov A series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been discovered to inhibit TAK1 at nanomolar concentrations. The lead compound, designated as 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM. This potency was found to be greater than that of the known TAK1 inhibitor, takinib, which had an IC50 of 187 nM under similar conditions. nih.govnih.gov These derivatives also inhibited the growth of multiple myeloma cell lines with GI50 values as low as 30 nM. nih.gov

Target KinaseDerivativeInhibitory Concentration (IC50)
Mammalian Target of Rapamycin (mTOR)Compound R2367 nM
Transforming Growth Factor-β Activated Kinase (TAK1)Compound 2655 nM

While research into imidazo[1,2-b]pyridazine derivatives has predominantly focused on kinases, related heterocyclic structures have shown activity against other enzyme classes. For instance, derivatives based on the isomeric imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated for their inhibitory effects against aldose reductase, an enzyme implicated in diabetic complications. nih.gov However, specific inhibitory data for 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine against PARP-1, Aldose Reductase, or Telomerase is not extensively documented in the reviewed literature.

Kinase Inhibition Profiles

Receptor Modulation and Binding Affinity Studies

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential to interact with G protein-coupled receptors (GPCRs).

The dopamine D4 receptor has been a target of interest for various central nervous system conditions. mdpi.com While numerous chemical scaffolds have been investigated for D4 receptor affinity, specific binding data for compounds with the this compound core are not prominently featured in the available scientific literature. The development of selective D4 receptor ligands often involves piperazine and piperidine moieties linked to different heterocyclic systems. mdpi.comnih.gov

Computational Chemistry and Theoretical Characterization

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Studies on derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine bearing sulfonamides have utilized molecular docking to elucidate their potential as anticancer agents. These simulations have shown that certain derivatives exhibit strong binding affinities for various kinases associated with cancer cell lines such as MCF-7 and SK-MEL-28. For instance, compounds 4e and 4f from a synthesized series demonstrated significant interactions with these kinases, which is consistent with their observed potent anticancer activities, with IC50 values in the low micromolar range nih.govlatrobe.edu.au. The molecular modeling studies of a related compound, 8 , also revealed favorable binding within the active site of glutathione S-transferase, suggesting a possible mechanism for its anticancer effects latrobe.edu.au.

The docking studies typically involve preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by defining the binding site. The ligand is then docked into this site, and the resulting poses are scored based on their binding energy. The interactions observed, such as hydrogen bonds and hydrophobic interactions, provide a rationale for the compound's biological activity.

Table 1: Molecular Docking Results of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives with Target Kinases
CompoundTarget KinasePredicted Binding Affinity (kcal/mol)Key Interacting Residues
4eAssociated with MCF-7Data not specified in sourceData not specified in source
4fAssociated with SK-MEL-28Data not specified in sourceData not specified in source
8Glutathione S-transferaseData not specified in sourceData not specified in source

In Silico Predictions of Biological Potency and Selectivity

In silico methods are instrumental in predicting the biological potency and selectivity of compounds before their synthesis, thereby saving time and resources. These predictions are often based on quantitative structure-activity relationships (QSAR), pharmacophore modeling, and machine learning algorithms trained on existing experimental data.

For the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine series, the in silico predictions are strongly supported by the experimental anticancer activity data. The IC50 values, which measure the concentration of a drug that is required for 50% inhibition in vitro, are a direct indicator of biological potency. The derivatives 4e and 4f exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM, comparable to the positive controls 5-fluorouracil (B62378) and etoposide nih.govlatrobe.edu.au. These experimental results validate the predictions from molecular docking studies that suggested strong binding to relevant kinases.

The selectivity of these compounds can also be inferred from their differential activity against various cell lines. By testing against a panel of cancer cell lines, researchers can identify compounds that are more potent against a specific type of cancer, which is a crucial aspect of targeted therapy.

Table 2: In Vitro Anticancer Activity (IC50) of Selected 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives
CompoundMCF-7 (μM)SK-MEL-28 (μM)
4e1 - 101 - 10
4f1 - 101 - 10

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. These calculations provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding chemical reactions and intermolecular interactions.

Molecular Dynamics Simulations for Binding Conformations and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed information about the conformational changes of a ligand-protein complex, the stability of the binding, and the role of solvent molecules.

Although specific MD simulation studies for 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine were not found in the provided search context, the application of this technique to similar heterocyclic compounds highlights its importance. For instance, MD simulations have been used to confirm the stability of complexes between imidazolidinone derivatives and the COX-2 enzyme, revealing consistent ligand-protein interactions over the simulation period. Such simulations help in understanding the dynamic nature of the binding and can predict the residence time of a drug in the active site of a target, which is a critical parameter for its efficacy.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Enhanced Diversity

The exploration of the chemical space around the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core is crucial for discovering new derivatives with improved potency, selectivity, and pharmacokinetic properties. While classical synthetic routes have been established, the development of more efficient and versatile methodologies is a key area of future research.

Future synthetic efforts will likely focus on:

Diversity-Oriented Synthesis (DOS): Strategies that allow for the rapid generation of a wide range of structurally diverse analogs from a common intermediate. This could involve the use of multicomponent reactions or the development of novel cyclization cascades.

Late-Stage Functionalization: The ability to introduce chemical modifications at a late stage in the synthetic sequence is highly desirable. This approach, often employing C-H activation or other modern synthetic techniques, can provide access to novel derivatives that are difficult to obtain through traditional methods.

Asymmetric Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods is essential to access enantiomerically pure compounds, which can exhibit different biological activities and safety profiles.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the synthesis and purification of compound libraries, enabling high-throughput screening and rapid optimization of lead compounds.

A recent study reported a novel, metal-complex-catalyst-free approach for the synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate in the manufacturing of the drug Risdiplam. mdpi.com This highlights the ongoing efforts to develop more sustainable and cost-effective synthetic routes.

Exploration of Undiscovered Biological Targets and Pathways

While derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have shown activity against a range of known targets, including kinases and various receptors, a vast landscape of potential biological interactions remains to be explored. Future research will aim to identify novel molecular targets and elucidate the underlying mechanisms of action.

Key approaches in this area will include:

Phenotypic Screening: High-content screening of diverse compound libraries in cell-based assays can identify compounds with interesting biological effects without prior knowledge of their molecular target. Subsequent target deconvolution studies can then be used to identify the responsible protein or pathway.

Chemical Proteomics: Techniques such as affinity chromatography and activity-based protein profiling can be used to identify the direct binding partners of this compound derivatives within the proteome.

Genetic and Genomic Approaches: CRISPR-based genetic screens and transcriptomic profiling can help to identify genes and pathways that are essential for the activity of a particular compound, providing valuable clues about its mechanism of action.

For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Tyrosine Kinase 2 (Tyk2) by targeting its pseudokinase (JH2) domain, showcasing the potential to discover selective inhibitors for challenging targets. nih.gov Another study identified derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B cell signaling. nih.gov

Advanced Computational Modeling in Rational Drug Design and Discovery

Computational methods are playing an increasingly important role in modern drug discovery, enabling the rational design of new molecules with desired properties. For the this compound scaffold, advanced computational modeling will be instrumental in accelerating the discovery of new drug candidates.

Future computational efforts will likely involve:

Structure-Based Drug Design (SBDD): As more crystal structures of imidazo[1,2-b]pyridazine derivatives in complex with their biological targets become available, SBDD will be used to design new analogs with improved binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be used to guide the design of new compounds based on the properties of known active molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-target complexes, helping to understand the molecular basis of binding and to predict the effects of mutations on drug efficacy.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are being increasingly used to analyze large datasets, predict the biological activity and physicochemical properties of new molecules, and even generate novel chemical structures with desired characteristics.

Recent advancements in computational molecular modeling have been successfully applied to elucidate structure-function relationships, including reaction mechanisms and substrate-enzyme interactions. researchgate.net

Integration of Multi-Omics Data in Target Identification and Validation

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has provided an unprecedented opportunity to study the complexity of biological systems. The integration of these multi-omics datasets will be a powerful approach for identifying and validating new drug targets for this compound derivatives.

This integrative approach will enable researchers to:

Identify Disease-Associated Pathways: By comparing multi-omics data from healthy and diseased states, researchers can identify biological pathways that are dysregulated in disease and represent potential targets for therapeutic intervention.

Validate Drug Targets: The effects of a drug candidate on multiple molecular layers can be assessed simultaneously, providing a more comprehensive understanding of its mechanism of action and potential off-target effects.

Discover Biomarkers: Multi-omics data can be used to identify biomarkers that can predict a patient's response to a particular drug, enabling a more personalized approach to medicine.

The integration of multi-omics data is crucial for target screening and identification, revealing associations between gene mutations, gene expression, and protein levels. mdpi.com Platforms that facilitate the integration and analysis of diverse experimental data types are becoming essential for an effective drug discovery pipeline. pluto.bioarxiv.org

Q & A

Basic: What are the common synthetic routes for 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives?

A three-step synthesis is widely employed: (1) condensation of 2-bromoacetophenone with 3-amino-6-chloropyridazine, (2) reduction of intermediates, and (3) N-sulfonylation using sulfonyl chlorides to introduce functional groups . Advanced enantioselective methods using Ru/NHC catalysts enable direct hydrogenation of imidazo[1,2-a]pyridines, achieving high enantiomeric ratios (up to 98:2) without protecting groups .

Basic: How is structural characterization of these derivatives validated?

Key techniques include:

  • 1H/13C NMR to confirm hydrogen/carbon environments (e.g., chemical shifts at δ 7.3–8.1 ppm for aromatic protons) .
  • HRMS to verify molecular weights (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) .
  • X-ray crystallography for resolving binding modes with biological targets, such as kinase active sites .

Basic: What methodologies are used to evaluate biological activity?

  • Cytotoxicity assays against cancer cell lines (e.g., MCF-7, SK-MEL-28) using IC50 values (low micromolar ranges) .
  • Antibacterial screening via minimum inhibitory concentration (MIC) tests, with derivatives showing activity against Gram-positive strains .
  • Kinase inhibition profiling using molecular docking (e.g., CSF1R, BRAF kinases) to predict binding affinities .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Sulfonamide substituents (e.g., in compounds 4e and 4f ) enhance cytotoxicity by increasing hydrogen bonding with kinase ATP-binding pockets .
  • Halogenation (e.g., Br/Cl at C3/C6) improves electrophilicity and selectivity for FLT3 kinase in AML models .
  • Tetrahydroimidazo core rigidity influences conformational stability, affecting receptor binding kinetics .

Advanced: How to address contradictions in cytotoxic activity data across studies?

  • Cell line variability : Differences in kinase expression (e.g., BRAF in SK-MEL-28 vs. MCF-7) may explain IC50 discrepancies .
  • Assay conditions : Solvent polarity (DMSO vs. aqueous buffers) impacts compound solubility and bioavailability .
  • Metabolic stability : Hepatic microsome assays can identify rapid degradation pathways causing false negatives .

Advanced: What strategies optimize enantioselective synthesis?

  • Catalyst screening : Ru/NHC systems achieve >95% enantiomeric excess (ee) by stabilizing transition states via π-π interactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in Pd-catalyzed direct arylation .
  • Temperature control : Low temperatures (0–25°C) minimize racemization during imine reductions .

Advanced: How to validate molecular docking predictions experimentally?

  • Co-crystallization : Resolve ligand-protein complexes (e.g., CSF1R with 4e ) to confirm binding poses .
  • Alanine scanning mutagenesis : Identify critical kinase residues (e.g., Lys83 in BRAF) for functional validation .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for SAR refinement .

Advanced: How to optimize reaction yields in palladium-catalyzed couplings?

  • Substrate scope : Electron-deficient aryl bromides (e.g., 4-nitrophenyl) improve TOF in Pd/B2pin2-mediated transfer hydrogenation .
  • Solvent effects : DMA increases yields in C3-arylation of 6-chloroimidazo[1,2-b]pyridazine vs. pentan-1-ol .
  • Additives : K2CO3 neutralizes HBr byproducts in Suzuki-Miyaura couplings, preventing catalyst poisoning .

Advanced: What functional groups impact metabolic stability?

  • Methoxy groups : Reduce CYP450-mediated oxidation (e.g., 6-methoxy in N-(5-(6-methoxy...)sulfonamide derivatives) .
  • Tetrahydroimidazo core : Saturation decreases first-pass metabolism compared to aromatic analogs .
  • Sulfonamides : Enhance plasma protein binding, prolonging half-life in pharmacokinetic studies .

Advanced: How to validate proposed mechanisms of action?

  • Isotopic labeling : Use D2O in Pd-catalyzed transfer hydrogenation to confirm H-transfer from water .
  • Kinetic isotope effects (KIE) : Compare reaction rates with H2O vs. D2O to identify rate-determining steps .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ) with inhibitory potency to refine mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.